molecular formula C19H18N2O3 B5594341 ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE

ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE

Cat. No.: B5594341
M. Wt: 322.4 g/mol
InChI Key: CPUVANRFIUTGGF-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen, and an ethyl acetate group. The presence of the 4-methylphenyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE involves its interaction with specific molecular targets. The phthalazinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE is unique due to its specific phthalazinone core and the presence of the 4-methylphenyl group.

Biological Activity

Ethyl 2-[4-(4-methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
CAS Number: 125971-96-2

The structure features a dihydrophthalazine core, which is known for its diverse biological properties. The presence of the ethyl acetate moiety contributes to its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazine derivatives with appropriate acylating agents. Various synthetic routes have been explored, emphasizing efficiency and yield optimization.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In a study involving various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-710
PC-315

These findings indicate that this compound may have therapeutic potential in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie et al. (2019) focused on the antimicrobial efficacy of several phthalazine derivatives, including this compound. The study concluded that the compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.

Case Study 2: Antitumor Mechanism Exploration

Research by Mohamed et al. (2020) investigated the antitumor mechanisms of this compound using flow cytometry and Western blot analyses. The results indicated a dose-dependent increase in apoptotic cells and a decrease in cell viability, confirming its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUVANRFIUTGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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